7-Bromodibenzo[b,d]furan-2-carboxylic acid

LogP Lipophilicity Drug-likeness

Researchers face regioselectivity pain points when exploring dibenzofuran pharmacophores: the wrong halogen position abolishes target activity. This 7-bromo derivative provides the exact vector for PTP1B inhibitor design (scaffold IC50 82 nM) and divergent cross-coupling. • **SAR Precision**: LogP 4.05 optimizes membrane permeability; 7-position bromine enables halogen bonding. • **Library Efficiency**: Suzuki, Buchwald, or Sonogashira diversification from one intermediate. • **Dual Functionality**: Carboxylic acid for amide conjugation (biotin/fluorophores) + bromine for C-C/C-N coupling.

Molecular Formula C13H7BrO3
Molecular Weight 291.10 g/mol
CAS No. 133953-25-0
Cat. No. B13931382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromodibenzo[b,d]furan-2-carboxylic acid
CAS133953-25-0
Molecular FormulaC13H7BrO3
Molecular Weight291.10 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)C3=C(O2)C=C(C=C3)Br
InChIInChI=1S/C13H7BrO3/c14-8-2-3-9-10-5-7(13(15)16)1-4-11(10)17-12(9)6-8/h1-6H,(H,15,16)
InChIKeyUIJBHSXMJBVVLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromodibenzo[b,d]furan-2-carboxylic Acid: Physicochemical Baseline


7-Bromodibenzo[b,d]furan-2-carboxylic acid (CAS 133953-25-0) is a brominated heterocyclic aromatic compound belonging to the dibenzofuran mono-carboxylic acid class. It features a tricyclic dibenzo[b,d]furan core with a bromine substituent at the 7-position and a carboxylic acid moiety at the 2-position, yielding a molecular formula of C₁₃H₇BrO₃ and a molecular weight of 291.10 g/mol. The compound is classified as a research chemical intermediate , primarily utilized as a building block in medicinal chemistry and organic synthesis, including applications in kinase inhibitor scaffold design and cross-coupling derivatization.

7-Bromodibenzo[b,d]furan-2-carboxylic Acid: Isomer & Analog Specificity


The dibenzo[b,d]furan-2-carboxylic acid scaffold exhibits profound position-dependent physicochemical and biological behavior. Bromination at the 7-position elevates the computed LogP from 3.28 (non-brominated parent) to 4.05, significantly altering lipophilicity and membrane permeability predictions . Moreover, structure-activity relationship (SAR) studies on related dibenzofuran carboxylic acid series demonstrate that the specific position of halogen substitution critically governs target binding affinity; the PTP1B-inhibitory lead compound 5E in the dibenzo[b,d]furan mono-carboxylic acid class achieved an IC₅₀ of 82 nM, whereas structurally similar analogs with different substitution patterns showed substantially reduced or abolished activity [1]. Substituting the 7-bromo isomer with the 8-bromo positional isomer (CAS 133953-32-9) or with the non-brominated dibenzo[b,d]furan-2-carboxylic acid (CAS 22439-48-1) would produce a molecule with divergent electronic distribution, altered hydrogen-bonding capacity at the carboxylic acid site, and potentially non-overlapping cross-coupling reactivity due to the changed orientation of the aryl bromide leaving group .

7-Bromodibenzo[b,d]furan-2-carboxylic Acid: Evidence vs. Key Analogs


Lipophilicity Gain from 7-Bromination

Bromination at the 7-position of the dibenzo[b,d]furan-2-carboxylic acid scaffold increases the computed partition coefficient (LogP) by approximately 0.76 log units relative to the non-brominated parent compound, indicating a meaningful increase in lipophilicity that alters predicted membrane permeability and ADME properties.

LogP Lipophilicity Drug-likeness

Cross-Coupling Reactivity: 7- vs. 8-Bromo Isomer

The 7-bromo and 8-bromo positional isomers of dibenzo[b,d]furan-2-carboxylic acid (CAS 133953-25-0 and 133953-32-9, respectively) share identical molecular formula (C₁₃H₇BrO₃), molecular weight (291.10 g/mol), and polar surface area (PSA = 50.44 Ų) . However, the different bromine position on the dibenzofuran ring results in distinct electronic environments at the reactive site, which is expected to manifest as regiochemically divergent outcomes in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. The 7-position bromine is oriented para to the furan oxygen on the distal ring, whereas the 8-bromo isomer places the halogen ortho to the oxygen atom, altering the electron density and steric accessibility at the reactive carbon center.

Regioselectivity Cross-coupling Synthetic intermediate

PTP1B Inhibition: Dibenzo[b,d]furan vs. Benzofuran Scaffold

The dibenzo[b,d]furan mono-carboxylic acid scaffold has been validated as a productive core for potent PTP1B inhibition. In a systematic SAR study, the lead compound 5E derived from this scaffold exhibited an IC₅₀ of 82 ± 0.43 nM against PTP1B in vitro and demonstrated significant in vivo efficacy in ob/ob mice, reducing fed-state whole blood glucose, fasting WBG, and plasma glucose levels [1]. This establishes a class-level potency benchmark for dibenzo[b,d]furan-2-carboxylic acid derivatives. By comparison, benzofuran-2-carboxylic acid-based Pim-1 inhibitors (single benzene ring fused to furan) show a wide potency range spanning from low nanomolar to double-digit micromolar depending on substitution pattern, with the 5-bromo analog exhibiting an IC₅₀ of 8.1 μM against Pim-1 . The dibenzofuran scaffold provides an extended π-surface and additional substitution vectors that enable distinct structure-activity relationships compared to the simpler benzofuran core.

PTP1B inhibition Anti-diabetic Scaffold comparison

7-Bromo as Orthogonal Reactive Handle

The aryl bromide at the 7-position of 7-Bromodibenzo[b,d]furan-2-carboxylic acid serves as an orthogonal reactive site enabling sequential derivatization strategies that are not possible with the non-halogenated parent compound. The bromide can participate in Pd-catalyzed Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings, as well as Buchwald-Hartwig amination, without interfering with the carboxylic acid functionality (when appropriately protected) [1]. The non-brominated analog (CAS 22439-48-1) lacks this orthogonal reactivity handle and requires separate functionalization (e.g., directed C-H activation or electrophilic aromatic substitution) to introduce substituents, which may proceed with lower regioselectivity and yield . Quantitative yield comparisons between the 7-bromo derivative and the non-brominated parent for specific coupling reactions have not been published in accessible peer-reviewed literature.

Cross-coupling Building block Derivatization

7-Bromodibenzo[b,d]furan-2-carboxylic Acid: Critical Application Scenarios


PTP1B-Targeted Anti-Diabetic Lead Optimization

Research groups pursuing dibenzo[b,d]furan-2-carboxylic acid-based PTP1B inhibitors require the 7-bromo derivative to explore halogen bonding interactions or to install additional pharmacophoric groups at the 7-position via cross-coupling. The class-level PTP1B IC₅₀ of 82 nM demonstrated by compound 5E [1] establishes the scaffold's potential, and the 7-bromo intermediate provides a direct entry point for SAR exploration at this specific position. Substituting with the non-brominated parent or 8-bromo isomer would redirect SAR efforts to different vector geometries, potentially missing productive interactions at the 7-position binding pocket.

Library Assembly via 7-Position Cross-Coupling

For the construction of focused compound libraries around the dibenzofuran-2-carboxylic acid pharmacophore, the 7-bromo derivative serves as a universal intermediate that can be diversified through parallel Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling reactions . This strategy enables rapid generation of dozens to hundreds of analogs from a single intermediate. The non-brominated parent compound does not support this convergent diversification approach and would require sequential functionalization of each analog individually, dramatically reducing library synthesis efficiency.

π-Extended Derivatives for Organic Electronics

Dibenzofuran-based materials are employed in OLED and organic photovoltaic devices due to their rigid, conjugated structure and thermal stability. The 7-bromo substituent enables the installation of charge-transporting groups (e.g., carbazole, triazine, triphenylamine) at the 7-position via palladium-catalyzed cross-coupling, while the carboxylic acid at the 2-position can be further derivatized to tune electronic properties or serve as an anchoring group . The 8-bromo positional isomer would orient the attached functional group differently relative to the dibenzofuran dipole, potentially altering HOMO/LUMO energy levels and device performance, as established by regioisomer effect studies on dibenzofuran-based host materials in OLEDs [2].

Photoaffinity & Activity-Based Protein Probes

The carboxylic acid functionality at the 2-position can be converted to an amide linkage for attachment of biotin, fluorophores, or photoaffinity tags, while the 7-bromine serves as a synthetic handle for installing additional recognition elements. This orthogonal bifunctionality is essential for constructing probe molecules where the dibenzofuran core mimics a natural product or drug-like scaffold. The non-halogenated parent requires less efficient C-H functionalization strategies that may compromise regiochemical integrity of the final probe.

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